2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile
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Overview
Description
2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile is a complex organic compound that features a piperidine ring, a pyridine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then reacted with a chlorinated pyridine derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine: Lacks the nitrile group.
2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carboxamide: Contains a carboxamide group instead of a nitrile group.
2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-methyl: Contains a methyl group instead of a nitrile group.
Uniqueness
The presence of the nitrile group in 2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile makes it unique compared to its analogs. This functional group can participate in various chemical reactions, providing opportunities for further functionalization and derivatization.
Properties
IUPAC Name |
2-chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O/c14-12-6-11(8-15)7-13(16-12)17-4-1-2-10(9-17)3-5-18/h6-7,10,18H,1-5,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYCLSNTVJSRNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=CC(=C2)C#N)Cl)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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